

Application Notes and Protocols for the Synthesis of 2-Substituted Aminobenzoxazoles

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free approach with a good yield and utilizes readily available starting materials. Additionally, this document briefly discusses alternative methods for the synthesis of the core 2-aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in a clear, visual format.

Introduction

2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme inhibitors, including proteases and topoisomerase II inhibitors.[1][2] They also find applications in materials chemistry.[1][2] The development of efficient synthetic routes to these compounds is therefore of significant interest.

Several methods for the synthesis of 2-aminobenzoxazoles have been reported.[1][2] A common, traditional method involves the cyclization of 2-aminophenols with the highly toxic



cyanogen bromide (BrCN).[1][2] To circumvent the use of hazardous reagents, alternative cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed.[1][2] Another approach is the direct C-2 amination of benzoxazoles, which often requires transition metal catalysts and high temperatures.[1][2]

This application note focuses on a modern and efficient one-pot synthesis of an N-substituted 2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles rearrangement.[1][2] This method is notable for its broad amine scope, relatively short reaction times, and metal-free conditions.[1][2]

Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via Smiles Rearrangement

This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.

Reaction Scheme

The overall reaction is as follows:

(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)

Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles rearrangement.

Experimental Protocol

Materials:

- Benzoxazole-2-thiol
- Ethanolamine
- Chloroacetyl chloride
- Cesium carbonate (Cs₂CO₃)



- N,N-Dimethylacetamide (N,N-DMA)
- Ethyl acetate (EtOAc)
- Hexane
- Water (H₂O)
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Reflux condenser
- · Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Thin-layer chromatography (TLC) plates

Procedure:

- To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL) were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2 equiv).
- The mixture was stirred at room temperature for 10 minutes.



- Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction mixture.
- The reaction mixture was heated to 85 °C and stirred for 2 hours.
- Reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was cooled to room temperature and diluted with water (20 mL).
- The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent was removed under reduced pressure using a rotary evaporator.
- The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Product	Starting Materials	Reagents	Solvent	Temperat ure	Time	Yield
N-(2- hydroxyeth yl)-1,3- benzoxazol -2-amine	Benzoxazo le-2-thiol, Ethanolami ne, Chloroacet yl chloride	Cesium carbonate	N,N-DMA	85 °C	2 h	61%

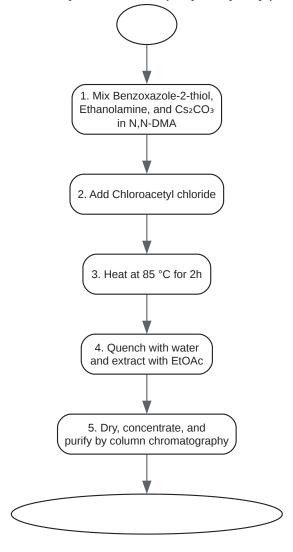
Visualizing the Workflow and Mechanism



To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

Experimental Workflow for the Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine



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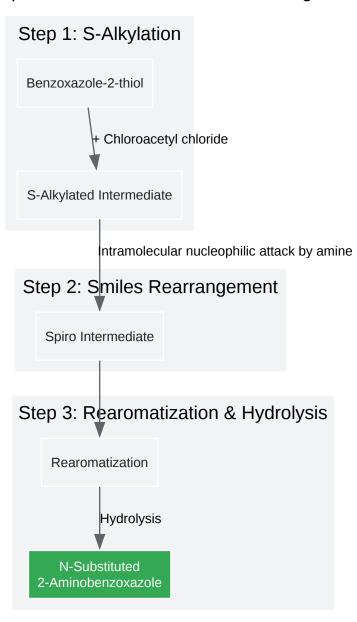
Caption: A step-by-step workflow for the synthesis.



Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of an S-alkylated intermediate, followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate. Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole. [1]

Proposed Mechanism: Smiles Rearrangement



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Caption: The key steps of the Smiles rearrangement.

Conclusion

The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable methodology for medicinal chemists and researchers in drug development. The straightforward procedure and good yield make this an attractive route for accessing this important class of heterocyclic compounds.

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